Lithium 3-fluoropyridine-2-carboxylate
CAS No.: 603310-20-9
Cat. No.: VC3756247
Molecular Formula: C6H3FLiNO2
Molecular Weight: 147.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 603310-20-9 |
---|---|
Molecular Formula | C6H3FLiNO2 |
Molecular Weight | 147.1 g/mol |
IUPAC Name | lithium;3-fluoropyridine-2-carboxylate |
Standard InChI | InChI=1S/C6H4FNO2.Li/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Standard InChI Key | POYLONJDIWUFHZ-UHFFFAOYSA-M |
SMILES | [Li+].C1=CC(=C(N=C1)C(=O)[O-])F |
Canonical SMILES | [Li+].C1=CC(=C(N=C1)C(=O)[O-])F |
Introduction
Chemical Identity and Structural Characteristics
Lithium 3-fluoropyridine-2-carboxylate is a crystalline solid characterized by a pyridine ring with a fluorine substituent at the 3-position and a lithium carboxylate group at the 2-position. The compound is the lithium salt of 3-fluoropyridine-2-carboxylic acid, which forms through deprotonation of the carboxylic acid group .
Basic Information
Parameter | Description |
---|---|
Chemical Name | Lithium 3-fluoropyridine-2-carboxylate |
Common Synonyms | Lithium 3-fluoropicolinate |
CAS Registry Number | 603310-20-9 |
Molecular Formula | C₆H₃FLiNO₂ |
Molecular Weight | 147.03 g/mol |
SMILES Notation | [O-]C(=O)c1ncccc1F.[Li+] |
Table 1. Chemical identity data for lithium 3-fluoropyridine-2-carboxylate
Structural Analysis
The compound features a planar pyridine ring with a fluorine atom at the 3-position, which significantly influences the electronic properties of the molecule. The carboxylate group at the 2-position coordinates with the lithium cation, creating a characteristic salt structure. This arrangement contributes to the compound's reactivity and its applications in organic synthesis .
Physical and Chemical Properties
Lithium 3-fluoropyridine-2-carboxylate exhibits distinct physical and chemical properties that make it valuable for various chemical transformations and applications.
Physical Properties
Property | Value |
---|---|
Physical State | Crystalline solid |
Color | White to off-white |
Melting Point | >300°C |
Solubility | Soluble in polar solvents like water and alcohols; limited solubility in non-polar organic solvents |
Table 2. Physical properties of lithium 3-fluoropyridine-2-carboxylate
Chemical Reactivity
The compound demonstrates several notable chemical characteristics:
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The lithium carboxylate group serves as a nucleophilic center in various transformations
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The fluorine substituent at the 3-position influences regioselectivity in subsequent reactions
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The pyridine nitrogen can participate in coordination chemistry and hydrogen bonding
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The compound can undergo transmetallation reactions with other metal salts
Synthesis Methods
Practical Synthesis Procedure
A practical and efficient method for the preparation of lithium 3-fluoropyridine-2-carboxylate involves the regioselective lithiation of 3-fluoropyridine followed by carboxylation. The synthesis procedure has been developed to provide high yields and purity of the desired product .
Regioselective Lithiation
The synthesis begins with 3-fluoropyridine, which can be regioselectively lithiated at either the C-2 or C-4 position depending on the reaction conditions. For the preparation of lithium 3-fluoropyridine-2-carboxylate, conditions favoring C-2 lithiation are employed .
Parameter | Condition for C-2 Lithiation |
---|---|
Base | n-Butyllithium |
Solvent | Diethyl ether or tetrahydrofuran |
Temperature | -78°C to -10°C |
Reaction Time | 1-2 hours |
Table 3. Typical conditions for regioselective lithiation of 3-fluoropyridine at C-2 position
Carboxylation Process
Following lithiation, a quench procedure with carbon dioxide has been developed which conveniently provides the lithium carboxylate in high yield and purity. This process involves:
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Introduction of carbon dioxide (typically as dry ice or from a cylinder) to the lithiated species
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Formation of the lithium carboxylate salt in situ
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Isolation of the pure compound through appropriate workup procedures
The reaction scheme can be represented as:
3-Fluoropyridine → 2-Lithio-3-fluoropyridine → Lithium 3-fluoropyridine-2-carboxylate
Alternative Synthesis Approaches
While the direct lithiation approach is common, alternative synthetic routes have been explored to address limitations such as the use of hazardous reagents (n-butyllithium) and harsh reaction conditions.
From 3-Fluoropyridine-2-Carboxylic Acid
Another approach involves the preparation of 3-fluoropyridine-2-carboxylic acid first, followed by treatment with lithium hydroxide or lithium carbonate to form the lithium salt:
3-Fluoropyridine-2-carboxylic acid + LiOH → Lithium 3-fluoropyridine-2-carboxylate + H₂O
This method provides a safer alternative but may require additional purification steps.
Limitations of Current Methods
Current synthesis methods have several limitations, including:
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The use of n-butyllithium, which presents certain dangers in handling
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Low yields (approximately 40% for some procedures)
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The high cost of the starting material 3-fluoropyridine
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Requirements for low temperatures (-70°C to -78°C) in the lithiation step
Applications and Uses
Lithium 3-fluoropyridine-2-carboxylate has found applications in various fields of chemistry and pharmaceutical development.
Synthetic Intermediate
The compound serves as a valuable synthetic intermediate for:
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Preparation of 3-fluoropyridine-2-carboxylic acid derivatives
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Synthesis of fluorinated heterocyclic compounds with potential biological activity
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Formation of amides, esters, and other functional derivatives
Pharmaceutical Research
In pharmaceutical research, the compound and its derivatives have been investigated for:
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Development of novel drug candidates
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Synthesis of molecules with enhanced metabolic stability due to the presence of the fluorine atom
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Preparation of compounds with improved bioavailability and membrane permeability
Building Block for Supramolecular Chemistry
Recent research has explored the use of fluorinated pyridine carboxylate derivatives in supramolecular chemistry:
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Design of molecular building blocks for self-assembly
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Construction of compounds capable of forming hydrogen-bonding arrays
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Development of materials with unique crystal packing arrangements
Related Compounds and Derivatives
Comparison with Structural Analogs
Compound | Molecular Formula | Key Structural Difference | CAS Number |
---|---|---|---|
Lithium 3-fluoropyridine-2-carboxylate | C₆H₃FLiNO₂ | Reference compound | 603310-20-9 |
3-Fluoropyridine-2-carboxylic acid | C₆H₄FNO₂ | Protonated form (acid) | 152126-31-3 |
Methyl 3-fluoropyridine-2-carboxylate | C₇H₆FNO₂ | Methyl ester derivative | 869108-35-0 |
2-Fluoropyridine-3-carboxylic acid | C₆H₄FNO₂ | Regioisomer with F at position 2 | 393-55-5 |
6-Bromo-3-fluoropyridine-2-carboxylic acid | C₆H₃BrFNO₂ | Additional bromo substituent | 1052714-48-3 |
Table 4. Structural comparison of lithium 3-fluoropyridine-2-carboxylate with related compounds
Derivative Synthesis and Properties
Several derivatives have been synthesized from lithium 3-fluoropyridine-2-carboxylate or related compounds:
N-(Pyridine-2-carbonyl)pyridine-2-carboxamides
Recent research has reported the synthesis and crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives, including those with fluorine substituents. These compounds have been investigated for their potential applications in supramolecular chemistry .
The crystal structures of these derivatives reveal interesting packing arrangements:
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Compounds without fluorine substituents show double layers of parallel molecules alternating with perpendicularly oriented double layers
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Fluorinated derivatives demonstrate different packing arrangements, with molecules arranged in a longitudinal, tubular manner along the crystallographic axis
Conversion to 3-Fluoropyridine-2-methanol
Lithium 3-fluoropyridine-2-carboxylate can serve as a precursor in the synthesis of 3-fluoropyridine-2-methanol, which has applications in pharmaceutical research. Traditional synthetic routes for this conversion involve:
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Reduction of the carboxylate group to form the alcohol
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Multi-step processes that may include the formation of esters or other intermediates
Hazard Category | Classification | Precautionary Statements |
---|---|---|
Skin Irritation | Category 2 | Causes skin irritation |
Eye Irritation | Category 2A | Causes serious eye irritation |
Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation |
Table 5. Hazard classification based on related fluorinated pyridine carboxylic acids
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